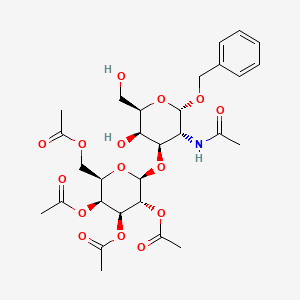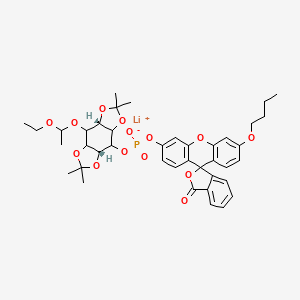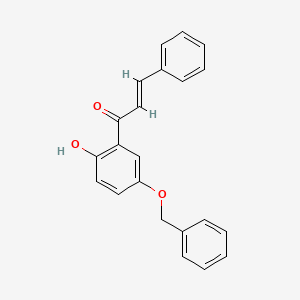
URIDINE 5/'-TRIPHOSPHATE TRIS SALT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine 5'-triphosphate tris salt (UTP) is a nucleoside triphosphate that plays a crucial role in various cellular processes. It is an essential building block of RNA and DNA, and it is involved in energy transfer within cells. UTP is widely used in scientific research due to its unique properties and functions.
Wissenschaftliche Forschungsanwendungen
Enzymatic Biosynthesis of RNA
UTP is used as an energy-rich precursor in the enzymatic biosynthesis of RNA . It plays a crucial role in the synthesis of RNA during the transcription process, where it pairs with adenine.
Vasodilation
UTP acts as a potent vasodilator . It has been used to study its vasodilatory effects on the skeletal muscle cells of diabetic patients . This makes it valuable in research related to cardiovascular health and diseases.
Contractile Responses
UTP induces contractile responses in some tissues . This property can be useful in studying muscle contraction and related physiological processes.
Activation of P2Y Receptors
Uridine-5’-triphosphate, Trisodium Salt is an activator of P2Y receptors . P2Y receptors are a family of purinergic G protein-coupled receptors, activated by nucleotides such as ATP, ADP, UTP, and UDP.
Ion Transport Functions
UTP has been used as a purinergic agonist to study ion transport functions of P2Y2 receptors on rat basolateral membranes . This can be particularly useful in research related to cellular signaling and homeostasis.
Intracellular Calcium Concentration Studies
UTP has been used to study concentrations of intracellular Ca2+ . It can trigger the release of calcium ions from intracellular stores, which is a key process in various cellular functions.
Phosphate Donor for In Vitro Kinase Assays
UTP can also act as a phosphate donor for in vitro kinase assays . Kinase assays are important tools for understanding the activity of kinases and the signaling pathways they control.
Wirkmechanismus
Target of Action
Uridine 5’-Triphosphate Tris Salt (UTP) primarily targets the Purinergic P2Y2 receptor . This receptor is a part of the P2Y receptor family, which is a group of G-protein coupled receptors activated by extracellular nucleotides. The P2Y2 receptor plays a significant role in various physiological processes, including the regulation of immune responses and inflammation .
Mode of Action
UTP acts as an agonist to the P2Y2 receptor . Upon binding, it mediates the activation of smooth muscle cells (SMCs), leading to their mitogenic activation . Additionally, UTP modulates the expression of osteopontin, a protein involved in cell adhesion and migration, in SMCs .
Biochemical Pathways
The activation of the P2Y2 receptor by UTP triggers a cascade of intracellular events. It leads to an increase in intracellular calcium concentration , which can further activate various downstream signaling pathways. UTP also serves as a phosphate donor for in vitro kinase assays .
Pharmacokinetics
As a water-soluble compound , it is expected to have good bioavailability when administered intravenously or through other parenteral routes.
Result of Action
The activation of P2Y2 receptors by UTP and the subsequent cellular responses can lead to various physiological effects. For instance, it can induce contractile responses in certain tissues . UTP’s role as a potent vasodilator also suggests its potential in regulating blood flow and pressure.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for URIDINE 5/-TRIPHOSPHATE TRIS SALT involves the conversion of uridine to uridine 5/-monophosphate, followed by phosphorylation to uridine 5/-diphosphate and then to uridine 5/-triphosphate. The final product is obtained by reacting uridine 5/-triphosphate with tris(hydroxymethyl)aminomethane.", "Starting Materials": [ "Uridine", "Phosphoric acid", "Tris(hydroxymethyl)aminomethane", "Sodium hydroxide", "Sodium pyrophosphate", "Magnesium chloride", "Adenosine triphosphate" ], "Reaction": [ "Uridine is reacted with phosphoric acid to form uridine 5/-monophosphate.", "Uridine 5/-monophosphate is then phosphorylated using sodium pyrophosphate and magnesium chloride to form uridine 5/-diphosphate.", "Uridine 5/-diphosphate is further phosphorylated using adenosine triphosphate and sodium hydroxide to form uridine 5/-triphosphate.", "Finally, uridine 5/-triphosphate is reacted with tris(hydroxymethyl)aminomethane to form URIDINE 5/-TRIPHOSPHATE TRIS SALT." ] } | |
CAS-Nummer |
108321-53-5 |
Produktname |
URIDINE 5/'-TRIPHOSPHATE TRIS SALT |
Molekularformel |
C13H26N3O18P3 |
Molekulargewicht |
605.28 |
Herkunft des Produkts |
United States |
Q & A
Q1: The research paper mentions that UTP is used as a chemical stimulus to induce intracellular Ca2+ fluxes in CHO cells. How does UTP interact with cells to cause this effect, and why is this relevant to the study?
A: UTP exerts its effects by binding to and activating P2Y receptors, a family of G protein-coupled receptors found on the surface of many cell types, including CHO cells []. Activation of these receptors initiates a signaling cascade that ultimately leads to the release of calcium ions (Ca2+) from intracellular stores, such as the endoplasmic reticulum. This increase in intracellular Ca2+ levels is a crucial signaling event involved in various cellular processes, including muscle contraction, neurotransmission, and gene expression.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3aS,7aS)-2,2,6,6-Tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxole-4,8-diol](/img/structure/B1140339.png)







